(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
- The compound you’ve described is a complex heterocyclic molecule with an indole nucleus and a trifluoromethyl-substituted triazolopyrazine ring.
- Indole derivatives are significant in natural products, drugs, and cell biology due to their diverse biological activities .
- The indole scaffold is found in various synthetic drug molecules, making it valuable for potential treatments and receptor binding .
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- the general synthesis of indole derivatives involves various methods, such as Fischer indole synthesis, Bischler–Möhlau indole synthesis, and cyclization reactions.
- Researchers often modify existing scaffolds to create novel indole derivatives for pharmacological screening .
Chemical Reactions Analysis
- Indole derivatives can undergo diverse reactions, including electrophilic substitution, oxidation, reduction, and cyclization.
- Common reagents include Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄).
- Major products depend on the specific substitution pattern and reaction conditions.
Scientific Research Applications
- Indole derivatives exhibit a wide range of biological activities:
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not available in the literature.
- Generally, indole derivatives may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, I recommend exploring related indole derivatives and comparing their properties and applications.
Properties
Molecular Formula |
C18H18F3N5O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-propan-2-ylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C18H18F3N5O/c1-11(2)25-6-5-12-3-4-13(9-14(12)25)16(27)24-7-8-26-15(10-24)22-23-17(26)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
JOBILYJPUFXCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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